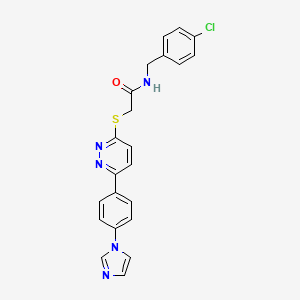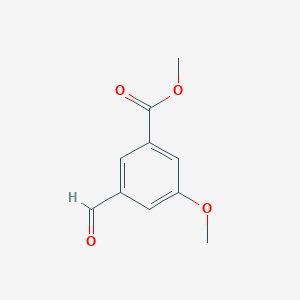
Methyl 3-formyl-5-methoxybenzoate
Vue d'ensemble
Description
“Methyl 3-formyl-5-methoxybenzoate” is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.18 . It is a solid substance and is stored in a refrigerator .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 194.18 . The exact mass is 194.05800 . The compound has a LogP value of 1.29430 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity.Applications De Recherche Scientifique
Health Aspects of Related Compounds
Research on methyl paraben, a compound related by its benzoate structure to Methyl 3-formyl-5-methoxybenzoate, indicates it has been used extensively as an antimicrobial preservative in foods, drugs, and cosmetics. It's well-absorbed through the skin and the gastrointestinal tract, hydrolyzed to p-hydroxybenzoic acid, conjugated, and rapidly excreted without evidence of accumulation. Acute toxicity studies suggest methyl paraben is practically non-toxic, with no carcinogenic, mutagenic, or teratogenic effects observed. Its cytotoxic action might be linked to mitochondrial failure through induction of membrane permeability transition (Soni, Taylor, Greenberg, & Burdock, 2002).
Environmental Impact of Parabens
Parabens, chemically related to this compound through their benzoate structure, are used as preservatives in various consumer products, leading to environmental contamination. These compounds, including methylparaben and propylparaben, are ubiquitous in surface water and sediments due to their extensive use and continuous introduction into the environment. They exhibit weak endocrine disruptor activities, raising concerns about their health effects. Their environmental presence and fate, including biodegradation and the formation of halogenated by-products, suggest a need for further studies to understand their potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Methods for Antioxidant Activity
In the context of scientific research, methods for determining antioxidant activity are crucial for evaluating the potential health benefits of chemical compounds. The study by Munteanu and Apetrei (2021) presents a critical review of tests used to assess antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC, among others. These methods, based on chemical reactions and spectrophotometry, have been applied in analyzing the antioxidant capacity of complex samples, including potentially compounds like this compound (Munteanu & Apetrei, 2021).
Safety and Hazards
“Methyl 3-formyl-5-methoxybenzoate” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding inhalation, contact with skin or eyes, and ingestion . In case of contact with skin or eyes, it’s recommended to wash with copious amounts of water and seek medical attention if irritation persists .
Propriétés
IUPAC Name |
methyl 3-formyl-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYPMONPCUQCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


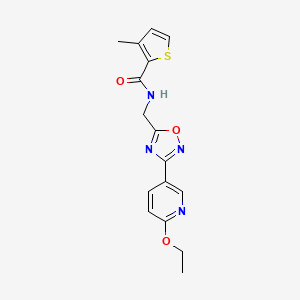
![2-fluoro-N-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2567663.png)
![Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate](/img/structure/B2567665.png)
![2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2567666.png)
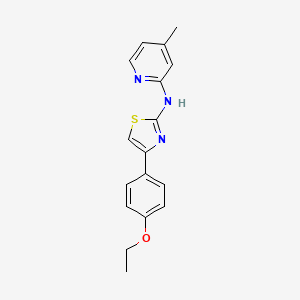
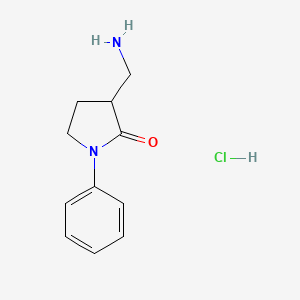
![N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2567669.png)
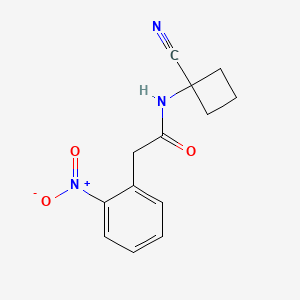

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2567675.png)

![4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2567680.png)
